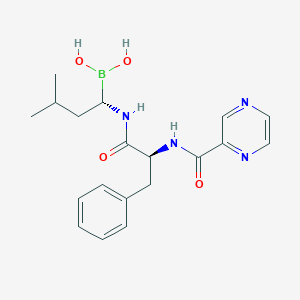

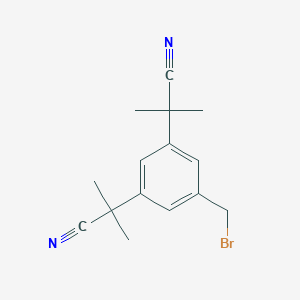

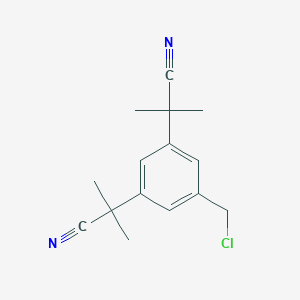

![molecular formula C14H17Cl2NO2 B193288 (E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid CAS No. 73027-06-2](/img/structure/B193288.png)

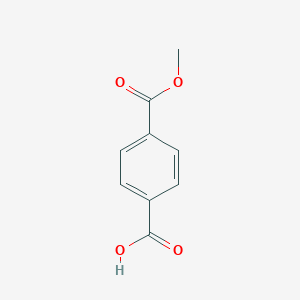

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid

Vue d'ensemble

Description

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid, also known as EBCEA, is a compound that has a wide range of applications in scientific research. It is a synthetic compound that is derived from the amino acid phenylalanine, and it has been used in various experiments to study the biochemical, physiological, and structural properties of biological systems. EBCEA is a versatile compound that is used in a variety of laboratory experiments, and it has been used to study the effects of various drugs, proteins, and enzymes on biological systems.

Applications De Recherche Scientifique

Dye-Sensitized Solar Cells

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid has been utilized in the synthesis of donor-acceptor organic dyes for dye-sensitized solar cells. These dyes, such as Dye-O and Dye-S, have demonstrated power conversion efficiencies over 6% under simulated illumination, highlighting their potential in renewable energy applications (Robson et al., 2013).

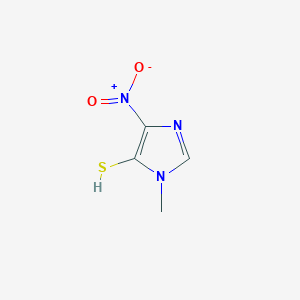

Synthesis of Pro-Drugs

This compound has been synthesized as a potential pro-drug activated by bioreductive processes, exemplified by the N-oxide of the anti-cancer drug chlorambucil (Mann & Shervington, 1991).

Luminescent Molecular Crystals

Research has focused on the synthesis of highly stable luminescent molecular crystals using derivatives of this compound. These crystals exhibit stable photoluminescence at ambient conditions, making them significant for various optical applications (Zhestkij et al., 2021).

Analogues of GABA

Studies have synthesized (Z)- and (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids as unsaturated baclofen derivatives from 4-chloroacetophenone, showcasing its relevance in the development of GABA analogues (Allan & Tran, 1981).

Inhibitory Studies Against Strains

Novel organotin(IV) esters of (E)-4-oxo-4-((3-trifluoromethyl)phenyl)amino)but-2-enoic acid derived from this compound have been studied for their inhibitory effects against bacterial, fungal, tumoral, and insecticidal strains. These studies highlight the compound's potential in creating effective inhibitors (ur-Rehman et al., 2012).

Mécanisme D'action

Target of Action

3,4-Dehydrochlorambucil, like Chlorambucil, is an alkylating agent . Alkylating agents primarily target DNA, the genetic material of cells . They act on cancer cells to slow down or stop their growth .

Mode of Action

Alkylating agents work by three different mechanisms :

Biochemical Pathways

3,4-Dehydrochlorambucil is an intermediate in the β-oxidation of Chlorambucil . This metabolic pathway leads to the production of phenylacetic acid mustard in the plasma .

Pharmacokinetics

Chlorambucil demonstrates a monophasic disappearance from plasma, with a half-life of 26 minutes . The compound is 99.6% plasma-protein-bound . Chlorambucil undergoes β-oxidation to yield detectable concentrations of 3,4-Dehydrochlorambucil and substantial amounts of phenylacetic mustard in the plasma .

Result of Action

The alkylating action of 3,4-Dehydrochlorambucil results in the slowing down or stopping of cancer cell growth . This is achieved through the mechanisms mentioned above, which prevent DNA synthesis and RNA transcription, thereby inhibiting the replication of cancer cells .

Action Environment

The action of 3,4-Dehydrochlorambucil can be influenced by various environmental factors. For instance, the metabolism of the compound can be affected by the presence of certain enzymes in the body . Additionally, the compound’s ability to enter the brain and its efficacy in treating brain-sequestered tumors can be influenced by the properties of the blood-brain barrier .

Propriétés

IUPAC Name |

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h1-2,4-7H,3,8-11H2,(H,18,19)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOQTPQOIMSYSF-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCC(=O)O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CC(=O)O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid | |

CAS RN |

73027-06-2 | |

| Record name | 3,4-Dehydrochlorambucil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073027062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

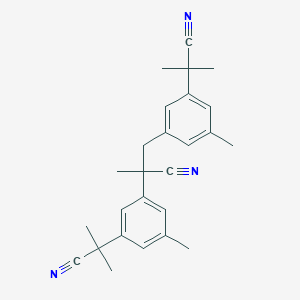

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

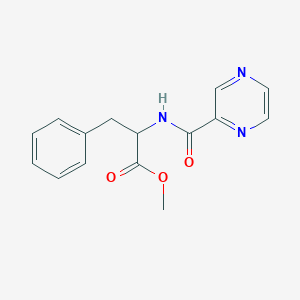

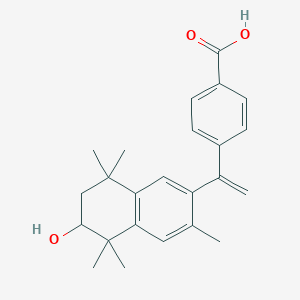

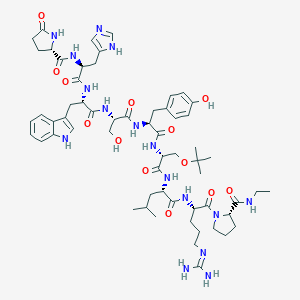

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

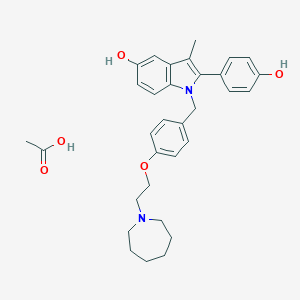

![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester](/img/structure/B193237.png)